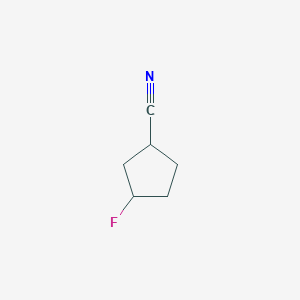

3-Fluorocyclopentane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAFCEBZLNXPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorocyclopentane 1 Carbonitrile

Stereoselective Synthesis and Chiral Resolution

Enantioselective Routes to 3-Fluorocyclopentane-1-carbonitrile

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. wikipedia.org While specific, documented enantioselective routes leading directly to this compound are not extensively detailed in the provided research, several established strategies are employed for structurally similar fluorinated molecules. These approaches are indicative of the methods that could be applied to produce enantiomerically enriched this compound.

Common approaches to enantioselective synthesis include:

Chiral Pool Synthesis : This method utilizes a readily available, inexpensive, and enantiomerically pure natural product, such as an amino acid or sugar, as the starting material. wikipedia.org The inherent chirality of the starting material is carried through a series of reactions to produce the desired chiral target molecule. wikipedia.org

Asymmetric Catalysis : This strategy employs a chiral catalyst to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For example, an iodine(I)/iodine(III) catalysis strategy has been successfully used to access enantioenriched 3-fluorochromanes. nih.gov Similarly, a gold(I) catalyst with a chiral phosphine (B1218219) ligand was used for the enantioselective synthesis of cyclic carbamimidates. rsc.org

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed.

These established principles of asymmetric synthesis provide a framework for the potential development of enantioselective routes to this compound.

Diastereoselective Control in Synthesis

Diastereoselective synthesis is concerned with controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. wikipedia.org This is particularly relevant for molecules with multiple stereocenters, like substituted cyclopentanes. The spatial arrangement of substituents can be directed by the choice of reagents, catalysts, and reaction conditions.

Research into related cyclic compounds highlights effective methods for achieving diastereocontrol:

Catalyst-Controlled Reactions : The choice of catalyst can profoundly influence the stereochemical outcome. For instance, in the synthesis of multi-substituted cyclobutanes from bicyclobutanes, a Cu(I) catalytic system led to α-selective addition, yielding a single diastereoisomer. nih.gov In contrast, a Cu(II) system facilitated a β'-selective pathway, also with high diastereoselectivity (up to >20:1 d.r.). nih.gov

Substrate-Controlled Reactions : The existing stereochemistry of a substrate can direct the stereochemistry of subsequent transformations.

One-Pot Procedures : A one-pot, two-step procedure for synthesizing cyclopropanes bearing trifluoromethyl groups demonstrated high diastereoselectivity. The initial cyclopropanation reaction favored the cis-isomer, while subsequent treatment with a fluoride (B91410) source resulted in epimerization to yield the trans-cyclopropane as the sole isomer. rsc.org

These examples underscore the power of catalyst and reagent selection in dictating the diastereochemical outcome of a reaction, principles that are directly applicable to the synthesis of specific diastereomers of this compound.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize the formation of unwanted byproducts. Key factors include the choice of solvent, temperature, catalysts, and reagents.

Solvent Effects and Temperature Control

The reaction environment, defined by the solvent and temperature, plays a critical role in the outcome of fluorination reactions. A significant challenge in synthesizing fluorinated cyclopentanes is the propensity for elimination reactions, which form undesired olefinic byproducts instead of the desired fluorinated product. nih.govacs.org

Studies on analogous fluorination reactions provide valuable insights:

Solvent Choice : Switching the solvent can dramatically alter reaction pathways and yields. In one study, fluorination with DAST in dichloromethane (B109758) at -20 °C gave the product in 48% yield along with byproducts. nih.govacs.org However, changing the solvent to chloroform (B151607) and maintaining the temperature at 0 °C increased the yield to 69%. nih.govacs.org In other cases, moderately polar, protic solvents like tert-butanol (B103910) and tert-amyl alcohol have been shown to significantly enhance the yield of radiofluorination reactions. nih.govnih.gov The use of tert-butanol was crucial in a nucleophilic fluorination to suppress elimination side reactions. nih.gov

Temperature Control : Precise temperature management is essential. In the aforementioned DAST fluorination, maintaining a constant temperature of 0 °C was key to improving the yield. nih.govacs.org For other reactions, specific temperature ranges are required; for example, a Sonogashira coupling was found to be efficient at 60 °C in dioxane. unm.edu

| Reactant/Reaction Type | Solvent | Temperature | Observation | Source |

|---|---|---|---|---|

| Fluorination with DAST | Dichloromethane | -20 °C | 48% yield with olefinic byproduct | nih.govacs.org |

| Fluorination with DAST | Chloroform | 0 °C | Yield improved to 69% | nih.govacs.org |

| Nucleophilic Fluorination of Triflate | tert-Butanol (tBuOH) | 50 °C | Efficient formation of the desired fluoride, overcoming elimination | nih.govacs.org |

| Radiofluorination | tert-Amyl Alcohol | 90 °C | Dramatically boosted reaction yield to ~90% in 5 minutes | nih.gov |

Catalyst and Reagent Selection

The choice of fluorinating agent and catalyst is fundamental to a successful synthesis. The reactivity and selectivity of these components directly influence the reaction's efficiency and the purity of the final product.

Fluorinating Agents : Nucleophilic fluorination is a common strategy. In the synthesis of a fluorinated cyclopentane (B165970) precursor, numerous attempts to fluorinate a triflate intermediate under various conditions were unsuccessful, leading primarily to elimination byproducts. nih.govacs.org The breakthrough came with the use of Cesium Fluoride (CsF) in tert-butanol, which proved to be an efficient method for achieving the desired substitution. nih.govacs.org Other fluorinating agents like Diethylaminosulfur trifluoride (DAST) have also been employed, though their success is highly dependent on other reaction conditions. nih.govacs.org

Catalysts : Catalysts are used to control selectivity and enhance reaction rates. While direct catalytic methods for this compound are not specified, related syntheses show their importance. For instance, silver (AgNO₃) or palladium ([DTBNpP]Pd(crotyl)Cl) catalysts have been used in various C-C bond-forming reactions necessary to build complex molecular frameworks. unm.eduuzh.ch The selection of a catalyst can be the difference between a low-yield reaction and an efficient, selective transformation. unm.edu

Coupling Reagents : For syntheses involving the formation of amide bonds from carboxylic acids (a step that might be relevant in precursors to the nitrile), a variety of coupling reagents are available. These range from common laboratory reagents like EDC and HATU to more specialized catalysts like boric acid derivatives. ucl.ac.uk The choice of reagent is often a trade-off between cost, efficiency, and the generation of byproducts. ucl.ac.uk

| Reaction Type | Reagent/Catalyst | Purpose/Observation | Source |

|---|---|---|---|

| Nucleophilic Fluorination | Cesium Fluoride (CsF) | Effectively promoted substitution over elimination of triflate precursors. | nih.govacs.org |

| Electrophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Successful fluorinating agent, but outcome is highly sensitive to solvent and temperature. | nih.govacs.org |

| Radical Decarboxylation/Addition | Silver Nitrate (AgNO₃) / Potassium Persulfate (K₂S₂O₈) | Catalyzed a radical-mediated process to form new C-C bonds. | uzh.ch |

| Sonogashira Coupling | [DTBNpP]Pd(crotyl)Cl | Active palladium catalyst that facilitated efficient product formation at elevated temperatures. | unm.edu |

Chemical Reactivity and Transformations of 3 Fluorocyclopentane 1 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, undergoing hydrolysis, reduction, and nucleophilic additions. libretexts.org

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This process involves the reaction of the nitrile with water, which is typically catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uksavemyexams.com The reaction proceeds through an amide intermediate. chemistrysteps.com For instance, the acid-catalyzed hydrolysis of 3-Fluorocyclopentane-1-carbonitrile would yield 3-fluorocyclopentane-1-carboxylic acid.

In a basic medium, heating the nitrile with an alkali solution, like sodium hydroxide, results in the formation of a carboxylate salt and ammonia (B1221849). chemguide.co.uksavemyexams.com To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

The general mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation: The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.compressbooks.pub

Nucleophilic Attack: A water molecule attacks the electrophilic carbon. libretexts.orglumenlearning.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom. lumenlearning.compressbooks.pub

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. chemistrysteps.com

Further Hydrolysis: The amide is then hydrolyzed to the carboxylic acid. libretexts.org

| Reaction | Reagents | Products |

| Acid Hydrolysis | Dilute HCl, Heat | 3-Fluorocyclopentane-1-carboxylic acid, Ammonium chloride |

| Alkaline Hydrolysis | NaOH(aq), Heat, then H+ | 3-Fluorocyclopentane-1-carboxylic acid, Ammonia |

Reduction to Amines

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. pressbooks.publibretexts.org The reduction of this compound would yield (3-fluorocyclopentyl)methanamine.

The reduction with LiAlH4 typically occurs in a solvent like diethyl ether, followed by an acidic workup. libretexts.org This method is highly effective for converting nitriles to primary amines. pressbooks.pub

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | (3-Fluorocyclopentyl)methanamine |

| H2, Pd/C | (3-Fluorocyclopentyl)methanamine |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. libretexts.org Organometallic reagents, such as Grignard reagents and organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub

Reactions at the Fluorinated Cyclopentane (B165970) Ring

The presence of the fluorine atom on the cyclopentane ring influences its reactivity, primarily through substitution and oxidative transformations.

Substitution Reactions of the Fluorine Atom

The fluorine atom on the cyclopentane ring can undergo nucleophilic substitution, although this is generally challenging due to the strength of the C-F bond. Such reactions often require harsh conditions or specific activation. For instance, in related fluorinated cyclopentane systems, nucleophilic substitution of a triflate group (a good leaving group) with a fluoride (B91410) source like cesium fluoride (CsF) has been used to introduce a fluorine atom. nih.govacs.org This suggests that if the fluorine in this compound were converted to a better leaving group, substitution would be more feasible.

Oxidative Transformations of the Cyclopentane Scaffold

The cyclopentane ring can undergo oxidation, potentially leading to the formation of fluorinated cyclopentanone (B42830) or cyclopentanol (B49286) derivatives. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). However, the specific conditions and products for the oxidation of this compound are not extensively documented.

Reductive Pathways of the Ring System

Specific studies detailing the reductive pathways of the this compound ring system are not prominently documented. Inferences can be drawn from the behavior of related fluorinated cyclopentane structures. The carbon-fluorine bond is generally stable to many reducing agents. Therefore, reductive pathways would likely target the nitrile functional group.

Potential reductive transformations could include:

Reduction of the Nitrile to an Amine: The nitrile group is readily reducible to a primary amine (aminomethyl group) using common reducing agents.

Reductive Decyanation: In some cases, the nitrile group could be removed entirely and replaced with a hydrogen atom.

The stability of the fluorine atom during these reductions would be a key factor.

Table 1: Potential Reductive Pathways and Reagents

| Transformation | Product | Potential Reagents |

| Nitrile Reduction | 3-Fluorocyclopentylmethanamine | Lithium aluminum hydride (LiAlH₄), Raney Nickel (Ra-Ni), Borane (BH₃) |

| Reductive Decyanation | Fluorocyclopentane (B75047) | Dissolving metal reductions (e.g., Na/NH₃) |

Mechanistic Investigations of Key Reactions

There is a significant gap in the scientific literature regarding specific mechanistic investigations and kinetic studies for the reactions of this compound. The available research is concentrated on its carboxylic acid analogue, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), and its interaction with enzymes.

Elucidation of Reaction Pathways

No dedicated studies elucidating the reaction pathways of this compound were found. Research on related compounds, such as FCP, has detailed its mechanism of action as an enzyme inactivator, which proceeds through an enamine mechanism following the formation of a Schiff base with the PLP cofactor in the enzyme's active site. nih.govrcsb.org This involves the elimination of the fluoride ion. nih.gov It is plausible that if this compound were to undergo reactions involving the fluoride as a leaving group, similar enamine or elimination pathways could be involved, depending on the reaction conditions and reagents.

Kinetic Studies of Transformations

No specific kinetic data for the transformations of this compound are available in the reviewed literature. Kinetic studies have been performed on related molecules, such as the inhibition of human ornithine aminotransferase (hOAT) by analogues. For instance, transient kinetic studies on the reaction of hOAT with (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid revealed rate constants for the formation and decay of various intermediate species.

Table 2: Example Kinetic Data for a Related Cyclopentane Inhibitor with hOAT

| Kinetic Parameter | Value | Description |

| k₁ | 1.5×10⁵ ± 3×10⁴ M⁻¹s⁻¹ | Rate constant for the formation of the external aldimine |

| k₋₁ | 421 ± 64 s⁻¹ | Rate constant for the dissociation of the external aldimine |

| Kᵢ (dissociation constant) | 3.0 ± 0.5 mM | Dissociation constant for the reversible formation of the aldimine |

| k₂ | 6.18 ± 0.24 s⁻¹ | Rate constant for the formation of the quinonoid species |

| k₋₂ | 0.81 ± 0.02 s⁻¹ | Rate constant for the reverse of quinonoid formation |

This data pertains to a structurally different inhibitor and is provided for illustrative purposes only, as no direct kinetic data for this compound was found.

Spectroscopic and Structural Characterization of 3 Fluorocyclopentane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. longdom.org For 3-Fluorocyclopentane-1-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR are crucial, with 2D NMR techniques providing further clarity on the spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclopentane (B165970) ring protons due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronegativity of the adjacent fluorine and nitrile groups. libretexts.orglibretexts.org Protons on the carbon bearing the fluorine atom (CHF) would appear at a significantly downfield-shifted region, typically between 4.5 and 5.5 ppm, due to the strong deshielding effect of fluorine. The proton on the carbon with the nitrile group (CHCN) would also be shifted downfield, though to a lesser extent. The remaining methylene (B1212753) protons on the cyclopentane ring would resonate at higher fields, generally in the 1.5-2.5 ppm range. libretexts.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atom bonded to the fluorine (C-F) will exhibit a large chemical shift, typically in the range of 80-100 ppm, and will appear as a doublet due to one-bond C-F coupling. The carbon of the nitrile group (-C≡N) is expected to resonate in the 115-125 ppm region. The carbon attached to the nitrile group (C-CN) will also be deshielded. The other carbon atoms of the cyclopentane ring will have chemical shifts in the aliphatic region, with their exact values depending on their proximity to the electron-withdrawing fluorine and nitrile substituents. msu.edu

Below is a table predicting the approximate chemical shift ranges for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHF | 4.5 - 5.5 | 80 - 100 (d, ¹JCF) |

| CHCN | 2.8 - 3.5 | 30 - 40 |

| CH₂ | 1.5 - 2.5 | 20 - 35 |

| C≡N | - | 115 - 125 |

*d : doublet, ¹JCF : one-bond coupling constant between carbon and fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for characterizing fluorine-containing compounds. nih.govnih.gov Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. youtube.com In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom, as there is only one fluorine environment in the molecule. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides a "fingerprint" for the electronic environment of the fluorine atom. youtube.comyoutube.com The multiplicity of the signal will be a multiplet due to coupling with neighboring protons (H-F coupling). This coupling information is valuable for confirming the position of the fluorine atom on the cyclopentane ring. youtube.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C signals and for determining the relative stereochemistry of the substituents on the cyclopentane ring. longdom.orgharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the cyclopentane ring, helping to trace the connectivity of the proton network. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry (cis/trans) of the fluorine and nitrile groups, NOESY is invaluable. This technique identifies protons that are close to each other in space, regardless of whether they are bonded. The presence or absence of cross-peaks between the proton on the fluorine-bearing carbon and the proton on the nitrile-bearing carbon can help establish their relative orientation on the cyclopentane ring. longdom.org The analysis of diastereomeric pairs often involves comparing cross-peaks in COSY and NOESY spectra to confirm the arrangement of substituents. longdom.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comakavatx.com This precision allows for the determination of the elemental formula of this compound (C₆H₈FN) by distinguishing its exact mass from other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that typically generates the protonated molecule [M+H]⁺. mdpi.com

| Ion | Theoretical m/z |

| [C₆H₈FN + H]⁺ | 114.0719 |

| [C₆H₈FN + Na]⁺ | 136.0538 |

Data is theoretical and would be compared against experimentally observed values for confirmation.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.comnih.gov The resulting fragment ions provide valuable structural information. youtube.com For this compound, characteristic fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion corresponding to the fluorocyclopentyl cation.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a characteristic fragmentation for fluoroalkanes.

Ring Opening and Cleavage: The cyclopentane ring can undergo cleavage, leading to a series of smaller fragment ions. The pattern of these fragments can help to confirm the substitution pattern on the ring.

The fragmentation of tetrazole derivatives, which also contain nitrogen, shows elimination of nitrogen-containing species in mass spectrometry. lifesciencesite.com While not a direct analogue, this suggests that the nitrile group in this compound would be a key site for fragmentation. The analysis of these fragmentation patterns allows for a detailed structural confirmation of the molecule. nih.govnih.gov

X-ray Crystallography (Applicability for Derivatives and Intermediates)

While specific X-ray crystallographic data for this compound is not extensively documented in publicly available literature, the technique has proven indispensable for the structural analysis of its derivatives and synthetic intermediates. Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of crystalline solids, providing definitive information on bond lengths, bond angles, and stereochemistry.

For fluorinated cyclopentane derivatives, X-ray crystallography has been crucial in establishing the relative stereochemistry. For instance, in the synthesis of racemic trans-3,4-difluorocyclopentane-1-carboxylic acid (trans-3,4-DFACPC), a derivative of the target molecule, X-ray crystallography was employed to confirm the trans configuration of the fluorine atoms. researchgate.netresearchgate.net This is particularly important as the spatial arrangement of the fluorine substituents significantly influences the molecule's biological activity and physical properties.

Studies on related compounds, such as 3-amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride and (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), further highlight the utility of this technique. nih.govnist.gov While data for the specific hydrochloride salt was limited, analysis of analogous fluorinated cyclopentane amino acids revealed that the cyclopentane ring typically adopts an envelope conformation. nih.gov The exact puckering of the ring is influenced by the positioning of the fluorine substituents. nih.gov Furthermore, the crystal structures of these derivatives in complex with enzymes have provided critical insights into their mechanism of action. nist.gov

It is important to note that while X-ray crystallography provides definitive solid-state structures, the conformational dynamics of cyclopentane rings in solution, such as pseudorotation, can present challenges. Therefore, crystallographic data is often complemented by other techniques, like NMR spectroscopy, to build a comprehensive understanding of the molecule's structure in different states.

The synthesis of fluorinated cyclopentane derivatives often involves multiple steps with several intermediates. X-ray crystallography is a vital tool for characterizing these intermediates, ensuring the desired stereochemistry is achieved at each stage. For example, the synthesis of trans-3,4-DFACPC involved the formation of a racemic fluorohydrin and a highly unstable triflate intermediate, with the final product's stereochemistry being confirmed by X-ray analysis. researchgate.net

Infrared (IR) and Raman Spectroscopy

The key functional groups in this compound are the nitrile group (C≡N), the carbon-fluorine bond (C-F), and the cyclopentane ring's carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

Infrared (IR) Spectroscopy:

The IR spectrum is dominated by absorptions arising from changes in the dipole moment during molecular vibrations. For this compound, the most characteristic IR absorption bands are expected in the following regions:

Nitrile (C≡N) Stretch: Aliphatic nitriles typically exhibit a sharp, medium-intensity absorption band in the region of 2270-2210 cm⁻¹. smolecule.com For this compound, this peak is anticipated around 2250 cm⁻¹. smolecule.com

C-H Stretch: The stretching vibrations of the C-H bonds on the cyclopentane ring are expected to appear just below 3000 cm⁻¹.

CH₂ Bending (Scissoring): The scissoring vibration of the methylene (CH₂) groups in the cyclopentane ring typically occurs around 1465 cm⁻¹.

In a study of a related difluorinated cyclopentane derivative, characteristic IR absorption peaks were observed at 3281, 1735, 1688, and 1671 cm⁻¹. nih.gov Another fluorinated intermediate showed peaks at 3355, 1709, and 1692 cm⁻¹. nih.gov These values, while from molecules with additional functional groups, give an indication of the spectral complexity in this class of compounds.

Raman Spectroscopy:

Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. For this compound, the following Raman scattering signals would be anticipated:

Nitrile (C≡N) Stretch: The C≡N triple bond, being highly polarizable, is expected to produce a strong and sharp Raman signal in the same region as the IR absorption, around 2250 cm⁻¹. This is analogous to the C≡C stretch in alkynes which gives a strong Raman signal between 2100 and 2200 cm⁻¹. smolecule.com

Cyclopentane Ring Vibrations: The symmetric breathing and deformation modes of the cyclopentane ring are often Raman active and would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below summarizes the expected vibrational modes for this compound and their approximate frequency ranges.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | C-H (alkane) | 2850 - 3000 | Medium to Strong | Medium |

| C≡N Stretch | Nitrile | 2210 - 2270 | Medium, Sharp | Strong, Sharp |

| CH₂ Bend | Methylene | ~1465 | Medium | Medium |

| C-F Stretch | Alkyl Fluoride | 1100 - 1200 | Strong | Weak |

Computational Chemistry Investigations of 3 Fluorocyclopentane 1 Carbonitrile

Conformational Analysis and Energy Landscapes

The five-membered ring of cyclopentane (B165970) is not planar and exists in a continuous state of dynamic puckering known as pseudorotation. The substitution of fluorine and a carbonitrile group on the ring introduces steric and electronic constraints that influence the preferred conformations. The energy landscape of such a molecule describes the relative energies of its different spatial arrangements. d-nb.inforsc.org

Computational methods, such as Density Functional Theory (DFT), are employed to map this landscape. The two primary conformations for a monosubstituted cyclopentane ring are the "envelope" and "twist" (or "half-chair") forms. For 3-fluorocyclopentane-1-carbonitrile, the positions of the fluorine and nitrile substituents (axial vs. equatorial) in these conformations determine their relative stability. Advanced computational methods have shown that for fluorocyclopentane (B75047), the pseudo-axial fluorine conformation is more stable than the pseudo-equatorial form by approximately 1.33–1.59 kcal/mol. This preference is attributed to the electronic effects of the highly electronegative fluorine atom. The introduction of the nitrile group at the 1-position further complicates this landscape, requiring detailed calculations to identify the global minimum energy structure.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Fluorine Position | Nitrile Position | Calculated Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Envelope | Axial | Equatorial | 0.00 (Reference) | DFT/B3LYP |

| Envelope | Equatorial | Axial | +1.45 | DFT/B3LYP |

| Twist | Pseudo-axial | Pseudo-equatorial | +0.65 | DFT/B3LYP |

| Twist | Pseudo-equatorial | Pseudo-axial | +2.10 | DFT/B3LYP |

Note: The data in this table are representative values based on typical findings for substituted cyclopentanes and are for illustrative purposes.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are essential for understanding the electronic nature of a molecule, which governs its reactivity and physical properties. wikipedia.org Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to solve approximations of the Schrödinger equation for the molecule. scribd.com These calculations provide detailed information on the distribution of electrons and the energies of molecular orbitals.

For this compound, key aspects of its electronic structure include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

Electron Density: The highly electronegative fluorine atom and the nitrogen atom of the cyano group significantly polarize the electron density, creating electron-deficient and electron-rich regions within the molecule.

Dipole Moment: The asymmetric charge distribution results in a significant molecular dipole moment, influencing its solubility and intermolecular interactions.

First-principles calculations, often performed within the framework of DFT, can accurately predict properties like band gaps and crystal field parameters in various materials. iaea.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway from reactants to products. researchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

For this compound, this analysis could be applied to reactions such as:

Nucleophilic Substitution (S_N2): Modeling the displacement of the fluoride (B91410) ion by a nucleophile. The calculations would determine the energy barrier for this process and whether it proceeds via a concerted mechanism.

Elimination (E2): Modeling the removal of hydrogen fluoride (HF) to form a cyclopentene (B43876) derivative. This analysis would identify the preferred stereochemistry of the elimination.

Reactions of the Nitrile Group: Simulating the hydrolysis or reduction of the carbonitrile functional group.

Studies on related fluorinated cyclopentane analogs, such as those used as mechanism-based enzyme inactivators, have successfully used DFT calculations to model complex multi-step reaction pathways, including deprotonation and halide ion elimination steps. mdpi.comnih.gov

Table 2: Hypothetical Calculated Activation Energies for a Reaction Pathway

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |

|---|---|---|---|

| Step 1: Deprotonation | Removal of a proton adjacent to the nitrile group | +25.3 | DFT (B3LYP/6-311+G) |

| Step 2: Fluoride Elimination | Loss of F- from the intermediate carbanion | +15.8 | DFT (B3LYP/6-311+G) |

Note: The data in this table are illustrative of the types of results obtained from reaction pathway modeling.

Molecular Dynamics Simulations (if applicable to specific interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. hw.ac.uk While quantum mechanics is needed to describe bond breaking and formation, MD, often using classical force fields, is ideal for studying the conformational dynamics of a molecule and its non-covalent interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Simulate the pseudorotation of the cyclopentane ring in a solution to understand the timescale of conformational changes.

Study Solvation: Investigate how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds with the fluorine and nitrile groups.

Probe Protein-Ligand Interactions: If the molecule were to act as a ligand, MD simulations could model its binding to a protein's active site, revealing key interactions that stabilize the complex and the role of the fluorine atom in binding affinity. researchgate.net

Electrostatic Potential (ESP) and Charge Distribution Analysis

The molecular electrostatic potential (ESP) is a map of the charge distribution around a molecule, indicating how it will be perceived by other charged species. mdpi.com It is a valuable tool for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. rsc.orgresearchgate.net ESP maps are typically color-coded: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). scribd.com

In this compound, ESP calculations would reveal:

A region of strong negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, consistent with their high electronegativity. mdpi.com

Regions of positive potential (blue) around the hydrogen atoms, particularly those on carbons adjacent to the electron-withdrawing groups.

In addition to visual ESP maps, quantum chemical calculations can assign partial atomic charges to each atom in the molecule using various schemes (e.g., Mulliken, Hirshfeld, Natural Bond Orbital). rsc.org This provides a quantitative measure of the charge distribution.

Table 3: Calculated Hirshfeld Partial Charges on Key Atoms

| Atom | Calculated Partial Charge (e) | Computational Method |

|---|---|---|

| F (on C3) | -0.28 | DFT/B3LYP |

| C1 (bonded to CN) | +0.05 | DFT/B3LYP |

| C (of CN) | +0.12 | DFT/B3LYP |

| N (of CN) | -0.15 | DFT/B3LYP |

| C3 (bonded to F) | +0.21 | DFT/B3LYP |

Note: The data in this table are representative values derived from typical computational studies on similar fluorinated organic molecules.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Fluorinated Cyclopentanes

The development of efficient and stereoselective methods for the synthesis of fluorinated cyclopentanes is a cornerstone of advancing their application. Traditional fluorination methods often face challenges, but recent innovations are providing new avenues to access these valuable structures.

Two primary strategies are commonly employed for synthesizing fluorinated organic molecules: late-stage fluorination, where fluorine is introduced near the end of a synthetic sequence, and the use of fluorine-containing building blocks. beilstein-journals.org Recent research has expanded the toolbox for both approaches. For instance, substrate-directed fluorination of highly functionalized cyclopentane (B165970) derivatives has been demonstrated, starting from norbornene β-amino acids. This strategy involves oxidative transformation followed by chemodifferentiated fluorination to yield products with CH₂F or CHF₂ moieties. nih.gov

Olefin metathesis, a powerful tool for C=C bond formation, has also been applied. Protocols involving ring-opening metathesis (ROM) and cross-metathesis (CM) on functionalized norbornadiene scaffolds provide access to a variety of fluorine-containing cyclopentane derivatives. beilstein-journals.org These methods highlight the ongoing effort to create diverse molecular entities from readily available starting materials. beilstein-journals.org

Photochemical reactions represent another promising frontier. Intramolecular [2+2] photocycloaddition, for example, is a powerful method for constructing strained cyclobutane (B1203170) rings, which can then serve as key intermediates for further transformations into more complex cyclopentane-based systems. mdpi.com While not exclusively for fluorinated compounds, the high degree of regio- and stereocontrol offered by these reactions makes them attractive for adaptation to complex fluorinated targets.

Below is a summary of emerging synthetic strategies:

| Methodology | Description | Key Advantages | Reference |

| Substrate-Directed Fluorination | Fluorination is guided by existing functional groups on a cyclopentane precursor, allowing for high stereocontrol. | High stereoselectivity, utilization of complex starting materials. | nih.gov |

| Olefin Metathesis (ROM/CM) | Ring-opening and cross-metathesis reactions are used to build and functionalize cyclopentane rings with fluorine-containing groups. | Access to diverse molecular scaffolds from common precursors. | beilstein-journals.org |

| Photochemical Cycloaddition | Light-induced [2+2] cycloadditions create strained intermediates that can be transformed into complex cyclic systems. | High regio- and stereocontrol, construction of complex ring systems. | mdpi.com |

These evolving synthetic strategies are critical for producing not only 3-Fluorocyclopentane-1-carbonitrile but also a wide array of analogues for further study and application.

Advanced Mechanistic Insights into Reactivity and Bioactivity

The introduction of fluorine into a cyclopentane ring profoundly alters its physicochemical properties, impacting everything from conformational preference to metabolic stability and receptor binding affinity. researchgate.netnih.gov Understanding these effects at a mechanistic level is crucial for predicting and tuning the behavior of new molecules.

In a biological context, fluorine can serve as a hydrogen bond acceptor, stabilizing the binding of a molecule to its protein target. researchgate.net Furthermore, replacing a metabolically labile hydrogen atom with fluorine can block unwanted metabolism by enzymes like cytochrome P450, thereby increasing a drug's half-life and bioavailability. nih.gov The increased lipophilicity often associated with fluorination can also enhance a molecule's ability to cross biological membranes. nih.govresearchgate.net

Recent research on cyclopentene-containing peptides highlights the role of the cyclopentene (B43876) ring in stabilizing bioactive conformations through noncovalent interactions, such as C–H···π interactions. royalsocietypublishing.org Molecular docking studies have shown that the cyclopentene ring can engage in vital interactions with key amino acid residues within the active sites of protein kinases. royalsocietypublishing.org The introduction of a fluorine atom onto this scaffold would further modulate these interactions, offering a powerful strategy for fine-tuning binding affinity and selectivity.

| Effect of Fluorination | Mechanistic Basis | Consequence | Reference |

| Altered Polarity & Stability | The strong C-F bond dipole and potential for intramolecular electron delocalization (e.g., anomeric effects). | Changes in molecular conformation, reactivity, and intermolecular interactions. | beilstein-journals.org |

| Enhanced Metabolic Stability | Replacement of a C-H bond at a metabolically vulnerable site with a stronger C-F bond. | Blocks enzymatic degradation (e.g., by cytochrome P450), prolonging the molecule's in vivo half-life. | nih.gov |

| Modified Receptor Binding | Fluorine can act as a hydrogen bond acceptor or alter local electronics and lipophilicity. | Improved binding affinity and selectivity for biological targets. | researchgate.netresearchgate.net |

| Increased Lipophilicity | The high lipophilicity of fluorine can increase the overall nonpolar character of the molecule. | Enhanced absorption and ability to cross cell membranes. | nih.govresearchgate.net |

Rational Design of Next-Generation Cyclopentane-Based Chemical Entities

The ultimate goal of understanding the synthesis and properties of fluorinated cyclopentanes is to apply this knowledge to the rational design of new molecules with specific, improved functions. The cyclopentane ring is a versatile scaffold, and its fluorinated derivatives are increasingly viewed as valuable building blocks in drug discovery. royalsocietypublishing.org

Rational drug design leverages computational tools and a deep understanding of structure-activity relationships to create molecules with enhanced therapeutic properties. researchgate.net Techniques such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling are used to predict how modifications, such as the introduction of a fluorine atom, will affect a molecule's interaction with its biological target. researchgate.net For example, the cyclopentene ring is considered an excellent mimic (bioisostere) of proline, and its rigid, planar-locked configuration can be advantageous for stabilizing the bioactive conformation of peptide-based drugs. royalsocietypublishing.org

The design of next-generation chemical entities based on the this compound scaffold involves several key principles:

Bioisosteric Replacement: Using the fluorinated cyclopentane ring to replace other chemical groups to improve pharmacokinetic or pharmacodynamic properties without losing desired biological activity.

Conformational Locking: Utilizing the rigidity of the cyclopentane ring to lock a molecule into its bioactive conformation, thereby increasing potency and reducing off-target effects.

Metabolic Blocking: Strategically placing fluorine atoms to prevent metabolic degradation, thus improving the drug's lifespan in the body. nih.gov

Tuning Physicochemical Properties: Using fluorine to fine-tune properties like lipophilicity and pKa to optimize absorption, distribution, metabolism, and excretion (ADME). rsc.org

The future of this field lies in combining advanced synthetic methods with powerful computational design. researchgate.net This synergy will accelerate the discovery of new cyclopentane-based drugs and materials by allowing researchers to explore a vast chemical space and prioritize the synthesis of molecules with the highest probability of success. researchgate.netbioengineer.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.